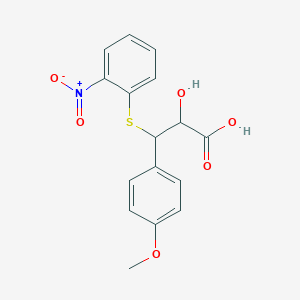

2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid

Description

Properties

CAS No. |

30067-06-2 |

|---|---|

Molecular Formula |

C16H15NO6S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C16H15NO6S/c1-23-11-8-6-10(7-9-11)15(14(18)16(19)20)24-13-5-3-2-4-12(13)17(21)22/h2-9,14-15,18H,1H3,(H,19,20) |

InChI Key |

MAZQSTHKJABVOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid esters typically involves a condensation reaction between:

- A trans-3-(4-methoxyphenyl)glycidic ester (epoxy ester derivative), and

- 2-nitrothiophenol (2-nitro-phenylthiol)

This reaction is catalyzed by a Lewis acid , which significantly accelerates the condensation and favors the formation of the threo-isomer under mild conditions (room temperature to moderate heating).

Role of Lewis Acids

Lewis acids are critical in this synthesis, acting as catalysts to promote the ring-opening of the glycidic ester by 2-nitrothiophenol. The choice of Lewis acid affects reaction rate, yield, and stereoselectivity. Common Lewis acids used include:

| Lewis Acid Type | Examples |

|---|---|

| Boron trifluoride | BF3 |

| Stannous halides | Stannous fluoride, chloride, bromide, iodide |

| Stannic halides | Stannic fluoride, chloride, bromide, iodide |

| Zinc halides | Zinc chloride, bromide, iodide, fluoride |

| Ferrous and ferric halides | Ferrous chloride, ferric chloride, bromide |

| Copper halides | Cuprous chloride, cupric chloride |

| Antimony trihalides | Antimony trichloride, trifluoride |

Among these, stannous and stannic halides are notably effective catalysts.

Reaction Conditions

The condensation reaction can be conducted in various organic solvents, which influence solubility and reaction kinetics. Suitable solvents include:

- Ether, tetrahydrofuran (THF), isopropyl ether

- Dimethoxyethane, dioxane

- Aromatic solvents: benzene, toluene, xylene

- Chlorinated solvents: chloroform, carbon tetrachloride

- Polar aprotic solvents: acetonitrile, acetone

- Cycloalkanes: cyclohexane, cycloheptane

Typical reaction parameters:

| Parameter | Range / Notes |

|---|---|

| Temperature | 0°C to 80°C (preferably 10°C to 50°C) |

| Reaction time | 5 minutes to 20 hours (often 5 min–10 h) |

| Catalyst amount | Catalytic amounts of Lewis acid |

| Order of addition | Flexible; either add Lewis acid to mixture or add glycidic ester last |

The reaction is generally rapid and proceeds under mild conditions, with completion times varying by catalyst and temperature.

Alternative Catalytic Routes

An alternative approach involves pre-reacting the Lewis acid with 2-nitrothiophenol to form a complex intermediate, which then reacts with the glycidic ester. This method can improve catalytic efficiency and stereoselectivity. The intermediate complex is represented as:

$$

\text{Compound (V)} = \text{Lewis acid} \cdot \text{2-nitrothiophenol complex}

$$

This complex can be used directly or catalytically in the condensation step.

Ester Variations

The ester group (R) on the glycidic ester can vary, influencing solubility and reactivity. Suitable ester groups include:

- Alkyl esters: methyl, ethyl, propyl, butyl (1–4 carbon atoms preferred)

- Aryl and aralkyl esters are also possible but less common

Alkyl esters are favored for their balance of reactivity and ease of purification.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting materials | Trans-3-(4-methoxyphenyl)glycidic ester + 2-nitrothiophenol |

| Catalyst | Lewis acid (e.g., stannous chloride, boron trifluoride) |

| Solvent | Ether, THF, benzene, toluene, chloroform, etc. |

| Temperature | 0–80°C (optimal 10–50°C) |

| Reaction time | 5 min to 20 h (commonly 5 min to 10 h) |

| Product stereochemistry | Predominantly threo-isomer due to Lewis acid catalysis |

| Alternative approach | Pre-formed Lewis acid-2-nitrothiophenol complex as catalyst |

Research Findings and Advantages

- The use of Lewis acids significantly shortens reaction time compared to earlier methods (e.g., Japanese Patent Publication No. 36221/1974) and allows operation at room temperature.

- The method provides high stereoselectivity toward the threo-isomer, which is crucial for downstream pharmaceutical synthesis.

- Flexibility in solvent and catalyst choice allows optimization for scale-up and industrial production.

- The catalytic system involving stannous or stannic compounds offers additional control and can be tailored by adjusting catalyst loading and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy and sulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that the compound exhibits notable antioxidant properties. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis .

- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Materials Science Applications

- Polymer Additives : Due to its chemical structure, 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .

- Coatings and Adhesives : The compound's functional groups allow it to serve as a coupling agent in coatings and adhesives, promoting adhesion between different substrates. This application is particularly valuable in industries requiring durable coatings with enhanced performance characteristics .

Agricultural Chemistry Applications

- Pesticide Development : The compound has been explored as a potential active ingredient in pesticide formulations due to its ability to disrupt biological processes in pests while being less toxic to non-target organisms . Field trials have indicated effective pest control with minimal environmental impact.

- Plant Growth Regulators : Research suggests that derivatives of this compound may act as plant growth regulators, promoting growth and enhancing yield in various crops. Studies have documented improved growth metrics when applied at specific concentrations .

Case Study 1: Antioxidant Activity

A comparative study assessed the antioxidant activity of various phenolic compounds, including 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid. Results indicated that this compound exhibited a higher radical scavenging capacity compared to traditional antioxidants like ascorbic acid, highlighting its potential use in nutraceutical formulations.

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability (up to 70% at higher concentrations). Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways, suggesting a promising avenue for further anticancer drug development.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The presence of multiple functional groups suggests that it could engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique profile is best understood through comparison with structurally related molecules. Below is a detailed analysis of analogs, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Analogs

*Estimated based on formula.

Key Findings

Substituent Effects on Reactivity and Solubility The 2-nitro-phenylsulfanyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~2–3) compared to analogs with electron-donating groups like 2-amino-phenylsulfanyl (pKa ~4–5) . This enhances stability in acidic environments but reduces aqueous solubility, necessitating salt formation (e.g., L-lysine salts) for pharmaceutical use . 4-Methoxy-phenyl substituents improve lipophilicity (logP ~2.5) compared to simpler analogs like 2-hydroxy-3-(2-nitro-phenyl)-propionic acid (logP ~1.8), facilitating membrane permeability .

Pharmacological Relevance The target compound’s d-threo isomer shows preferential binding to enzymes like hydroxyacid oxidases, a trait absent in the R-configured analog (669739-07-5) . In contrast, the 2-amino-phenylsulfanyl derivative (C₁₇H₁₉NO₄S) lacks nitro group reactivity, making it less suitable for prodrug activation but more stable in basic conditions .

Synthetic Utility Epoxide derivatives (e.g., 96125-49-4) are pivotal in ring-opening reactions but lack the sulfanyl group’s nucleophilic versatility . The methyl ester analog (C₁₇H₁₉NO₄S) serves as a protected intermediate, enabling selective de-esterification for further functionalization .

Contrasts with Perfluorinated and Aromatic Derivatives

- Perfluorinated sulfonic acids (e.g., 484023-82-7) exhibit extreme thermal stability but lack the hydroxy and aryl motifs critical for chiral interactions in the target compound .

- 3-Hydroxy-4-methoxycinnamic acid (), sourced from cinnamon, shares the 4-MeO-Ph group but lacks sulfanyl and nitro functionalities, limiting its role to dietary supplements rather than targeted therapeutics .

Biological Activity

2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid, also known by its CAS number 30067-00-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic effects, and potential therapeutic applications.

The molecular formula of 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid is with a molecular weight of 363.385 g/mol. It contains a hydroxyl group, methoxy group, and a nitrophenylsulfanyl moiety, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO6S |

| Molecular Weight | 363.385 g/mol |

| LogP | 3.4939 |

| PSA | 126.88 Ų |

Pharmacokinetics

Research indicates that compounds similar to 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid exhibit significant absorption and metabolism in vivo. For instance, studies on related compounds have shown rapid absorption and distribution in various tissues post-administration. In one study involving a related compound, HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), it was found that the maximum concentration in the bloodstream was achieved within 15 minutes after oral administration in rats .

Antidiabetic Properties

Compounds derived from phenolic structures, such as 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid, have been associated with antidiabetic effects. Research suggests that these compounds can improve insulin sensitivity and reduce blood glucose levels through various mechanisms, including modulation of gut microbiota and enhancement of lipid metabolism .

Anticancer Activity

The anticancer potential of phenolic compounds has been extensively documented. Studies indicate that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

Cognitive Function Improvement

There is emerging evidence suggesting that certain phenolic compounds may enhance cognitive functions. This effect is hypothesized to be mediated through their antioxidant properties and their ability to modulate neuroinflammatory responses .

Case Studies

- Metabolic Effects : A study on HMPA demonstrated its role in improving metabolic abnormalities in high-fat diet-induced obesity models. The administration of HMPA resulted in significant reductions in body weight and improvements in liver lipid metabolism .

- Gut Microbiota Modulation : Another study highlighted how HMPA affects gut microbiota composition, increasing beneficial bacterial populations while reducing pathogenic ones. This modulation is believed to contribute to the observed metabolic benefits .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

- Answer:

- Re-evaluate Model Parameters: Adjust force fields or docking constraints to better reflect physiological conditions.

- Post-Hoc Analysis: Use metabolomics (e.g., HPLC-MS) to identify in situ degradation products that alter activity.

- Collaborative Validation: Cross-validate results with independent labs using shared compound batches.

Case studies from EPA DSSTox highlight the importance of iterative model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.